Cefadroxil anhydrous, L-
Overview
Description
Cefadroxil anhydrous, L- is a broad-spectrum antibiotic of the cephalosporin type, effective in Gram-positive and Gram-negative bacterial infections . It is a bactericidal antibiotic .
Synthesis Analysis
Cefadroxil is a drug that has bactericidal activity and a broad spectrum of action . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control, which ensures the product’s characteristics and patients’ safety .Molecular Structure Analysis
The molecular formula of Cefadroxil anhydrous, L- is C16H17N3O5S . Its exact mass is 363.09 and its molecular weight is 363.380 . The IUPAC name is (6R,7R)-7-[[ (2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis
Cefadroxil is a semisynthetic antibiotic with a broad antibacterial spectrum . It is essential to conduct quantitative analyses about cefadroxil for understanding its bioavailability, bioequivalence, and therapeutic control .Physical And Chemical Properties Analysis
Cefadroxil anhydrous, L- is a white to yellowish-white crystalline powder . It is soluble in water and it is acid-stable .Scientific Research Applications
Stability Assessment of Cefadroxil Forms
- Cefadroxil's physical state, including amorphous anhydrous, crystalline anhydrous, and monohydrate forms, has been analyzed using various methods. Crystalline anhydrates exhibit deviations in thermal analysis and X-ray diffraction, and their stability is affected by high humidities, leading to transformation to monohydrate form. This study helps in understanding the physical and chemical stability of cefadroxil in different forms (Lehto & Laine, 1998).
Quantitative Analysis Methods
- Advanced analytical techniques like HPLC-UV have been developed for the quantitative determination of cefadroxil in human plasma, aiding in pharmacokinetic studies and ensuring the drug's effectiveness and safety (Kano et al., 2012).
Spectrophotometric Determination
- A spectrophotometric method has been described for determining cefadroxil anhydrous in dosage forms. This method, based on the reaction with specific reagents, offers a simple and sensitive way to measure cefadroxil concentrations (Prasad, Nagaraju, & Narayana, 2004).
Drug-Transporter Interaction Studies
- Research on cefadroxil has shed light on its interaction with transporters like PEPT2 at the blood-CSF interface. This knowledge is crucial for understanding how the drug is processed in the body, particularly in its movement from the cerebrospinal fluid into the choroid plexus (Shen et al., 2005).
Synthesis and Characterization of Complexes
- Cefadroxil has been used in synthesizing and studying complexes with d-block elements, providing insights into its stereochemistry and molecular interactions. This research contributes to a deeper understanding of cefadroxil's chemical properties (Zayed & Abdallah, 2004).
Impact of Inflammation on Cefadroxil Disposition
- The influence of inflammation on cefadroxil's disposition, particularly during lipopolysaccharide-induced acute inflammation, has been studied. This research helps understand how inflammatory conditions can affect the pharmacokinetics of cefadroxil (Huh, Keep, & Smith, 2013).
Solubility and Dissolution Enhancement
- Studies have explored methods to enhance the solubility and dissolution of cefadroxil, like the development of solid dispersions. This is significant for improving the drug's bioavailability (Mohite, Khanage, & Malwade, 2017).
Development of Green Analytical Methods
- Efforts have been made to develop new, green, and miniaturized methods for determining cefadroxil in pharmaceuticals, focusing on reducing environmental impact and enhancing sustainability (De Marco, Kogawa, & Salgado, 2019).
Safety And Hazards
Future Directions
Cefadroxil is a new semisynthetic cephalosporin with a broad antibacterial spectrum and a high chemotherapeutic potential when administered orally . Many studies have established the efficacy of the administration of once- or twice-daily cefadroxil in the management of infections in the respiratory tract, urinary tract, skin and soft tissues, and bones and joints .
properties
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-FIXISWKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162806 | |
Record name | Cefadroxil anhydrous, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefadroxil anhydrous, L- | |
CAS RN |
144790-28-3 | |
Record name | Cefadroxil anhydrous, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144790283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefadroxil anhydrous, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFADROXIL ANHYDROUS, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N128E9PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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